molecular formula C25H26N2O2 B15153331 N-[2-(benzyloxy)-3-methoxybenzyl]-2-(1H-indol-3-yl)ethanamine

N-[2-(benzyloxy)-3-methoxybenzyl]-2-(1H-indol-3-yl)ethanamine

Cat. No.: B15153331
M. Wt: 386.5 g/mol
InChI Key: DAKSQZZDHXNAHO-UHFFFAOYSA-N
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Description

{[2-(BENZYLOXY)-3-METHOXYPHENYL]METHYL}[2-(1H-INDOL-3-YL)ETHYL]AMINE is a complex organic compound that features both benzyl and indole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[2-(BENZYLOXY)-3-METHOXYPHENYL]METHYL}[2-(1H-INDOL-3-YL)ETHYL]AMINE typically involves multi-step organic reactions. One common method includes the initial formation of the benzyl ether and methoxyphenyl intermediates, followed by their coupling with the indole derivative under specific conditions. For instance, the Suzuki–Miyaura coupling reaction is often employed, utilizing palladium catalysts and boron reagents .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

{[2-(BENZYLOXY)-3-METHOXYPHENYL]METHYL}[2-(1H-INDOL-3-YL)ETHYL]AMINE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This can convert nitro groups to amines or reduce double bonds.

    Substitution: Both nucleophilic and electrophilic substitutions can occur, especially on the benzyl and indole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with palladium on carbon (Pd/C) are frequently used.

    Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

{[2-(BENZYLOXY)-3-METHOXYPHENYL]METHYL}[2-(1H-INDOL-3-YL)ETHYL]AMINE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of {[2-(BENZYLOXY)-3-METHOXYPHENYL]METHYL}[2-(1H-INDOL-3-YL)ETHYL]AMINE involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The indole moiety is known to interact with multiple receptors, contributing to the compound’s bioactivity .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    Tryptamine: A naturally occurring compound with an indole ring, involved in neurotransmission.

    Serotonin: A neurotransmitter derived from tryptophan, featuring an indole structure.

Uniqueness

{[2-(BENZYLOXY)-3-METHOXYPHENYL]METHYL}[2-(1H-INDOL-3-YL)ETHYL]AMINE is unique due to its combination of benzyl, methoxyphenyl, and indole moieties, which confer distinct chemical and biological properties. This structural complexity allows for versatile applications in various fields, distinguishing it from simpler indole derivatives .

Properties

Molecular Formula

C25H26N2O2

Molecular Weight

386.5 g/mol

IUPAC Name

2-(1H-indol-3-yl)-N-[(3-methoxy-2-phenylmethoxyphenyl)methyl]ethanamine

InChI

InChI=1S/C25H26N2O2/c1-28-24-13-7-10-21(25(24)29-18-19-8-3-2-4-9-19)16-26-15-14-20-17-27-23-12-6-5-11-22(20)23/h2-13,17,26-27H,14-16,18H2,1H3

InChI Key

DAKSQZZDHXNAHO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OCC2=CC=CC=C2)CNCCC3=CNC4=CC=CC=C43

Origin of Product

United States

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